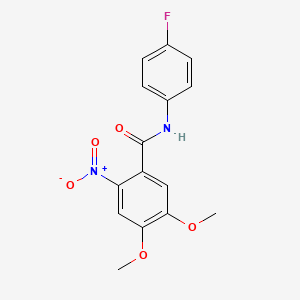

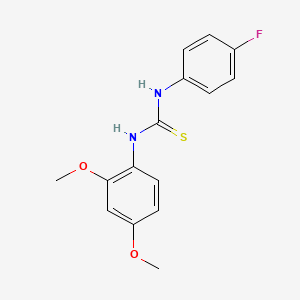

N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide often involves multi-step chemical reactions. For instance, compounds such as 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide have been synthesized through conventional amidoxime synthesis protocols, demonstrating the versatility in accessing amidoximes from hindered substrates with high yields. This underscores the complexity and adaptability of synthetic routes for such compounds (Leon et al., 2023).

Molecular Structure Analysis

The molecular structure of similar compounds reveals intricate details about their geometry and intramolecular interactions. For example, the crystal and molecular structure of N-phenyl-4-nitrobenzamidoxime, while not the exact compound , provides insight into the planar configurations and rotational conformations of its molecular fragments, highlighting the complex structural dynamics that might be expected in this compound as well (Buzykin et al., 1995).

Chemical Reactions and Properties

The chemical reactions involving compounds with similar structural features to this compound often exhibit remarkable selectivity and efficiency. For example, the reaction of 1-fluoro-2,5-dimethoxy-4-nitrobenzene with nitric acid, leading to high yields, signifies the reactive potential of nitrobenzamide derivatives and their intermediates in further chemical transformations (Sweeney et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the sirtuin1 enzyme (sirt1) . SIRT1 is a protein that has been implicated in a variety of biological processes, including cellular response to stress, metabolism, and aging .

Mode of Action

It’s suggested that similar compounds inhibit the sirtuin1 enzyme (sirt1) . The inhibition of this enzyme can lead to overexpression of p53, a gene responsible for negative regulation of the cell cycle . This can result in the inhibition of cell proliferation, potentially leading to anti-cancer effects .

Biochemical Pathways

The inhibition of sirt1 can impact several pathways, including those involved in cellular stress response, metabolism, and aging . The overexpression of p53 can also affect the cell cycle regulation pathway .

Pharmacokinetics

Similar compounds have been predicted to have good pharmacokinetics properties . These properties include absorption, distribution, metabolism, and excretion (ADME), all of which can impact a drug’s bioavailability .

Result of Action

The inhibition of sirt1 and the subsequent overexpression of p53 can lead to the inhibition of cell proliferation . This could potentially result in anti-cancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

properties

IUPAC Name |

N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O5/c1-22-13-7-11(12(18(20)21)8-14(13)23-2)15(19)17-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSFUSXHXLORMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)

![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)

![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5711460.png)

![2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5711475.png)

![ethyl 4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5711504.png)

![N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5711538.png)